Sodium 12-hydroxyoctadecanoate
Overview
Description
Sodium 12-hydroxyoctadecanoate, also known as Sodium hydroxystearate or Octadecanoic acid, 12-hydroxy-, sodium salt (1:1), is a solid substance . Its molecular formula is C18H35NaO3 and it has an average mass of 322.458 Da .
Synthesis Analysis
The synthesis of Sodium 12-hydroxyoctadecanoate involves the hydroxylation of unsaturated plant oils . A novel catalytic method of plant oils hydroxylation by Fe(III) citrate monohydrate (Fe3±cit.)/Na2S2O8 catalyst has been introduced . Methyl 9,12-di-hydroxyoctadecanoate 1, methyl-9-hydroxyoctadecanoate 2 and methyl (10E,12E)-octadecanoate 3 mixtures are produced under optimized conditions with an oxygen balloon .
Molecular Structure Analysis
The molecular structure of Sodium 12-hydroxyoctadecanoate is represented by the formula C18H35NaO3 . The exact mass is 322.24800 and the molecular weight is 322.45800 .
Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of Sodium 12-hydroxyoctadecanoate is the hydroxylation of unsaturated plant oils . The specific hydroxylation activity was found to be lower when using Na2S2O8 alone as a catalyst .
Physical And Chemical Properties Analysis
Sodium 12-hydroxyoctadecanoate is a solid substance that is slightly soluble in water . It is stable under normal conditions . The risk associated with Sodium 12-hydroxyoctadecanoate is that it is a flammable material and can cause irritation to the skin, eyes, and respiratory system .
Scientific Research Applications
Hydrogelation with Water-Insoluble Organogelators : Sodium 12-hydroxyoctadecanoate can be used in surfactant-mediated gelation (SMG) to form hydrogels in aqueous solutions. This process involves solubilizing the compound in surfactant micelles, leading to self-assembled fibrillar networks in gelled micellar phases. These hydrogels have applications in areas such as drug delivery and tissue engineering due to their unique properties like higher viscoelasticity and sol-gel transition temperatures (Aramaki et al., 2019).
Self-Assembled Monolayers on Graphite Surfaces : The compound's ability to form self-assembled monolayers on graphite surfaces has been observed using scanning tunneling microscopy. This indicates potential applications in nanotechnology and materials science, particularly in the formation of nanostructured materials (Qian et al., 1999).
Sodium-Ion Battery Research : Sodium 12-hydroxyoctadecanoate has been implicated in research on sodium-ion batteries. These batteries are considered for various applications due to their affordability and availability of sodium. The material's properties might be beneficial in developing high-energy batteries for applications like electrical vehicles and load leveling (Delmas, 2018).
Properties in Monolayer Studies : Studies on the monolayer properties of chiral and racemic forms of 12-hydroxyoctadecanoic acids show potential applications in understanding molecular interactions at interfaces. This research can impact the development of biosensors and other surface chemistry applications (Tachibana et al., 1979).
Matrix Metalloproteinase 2 (MMP2) Inhibition : A derivative of Sodium 12-hydroxyoctadecanoate, Sodium 1-(12-hydroxy)octadecanyl sulfate, has been identified as an MMP2 inhibitor. This discovery has potential implications in cancer research and treatment, as MMP2 plays a role in tumor progression and metastasis (Fujita et al., 2002).
Safety And Hazards
properties
IUPAC Name |
sodium;12-hydroxyoctadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVDGBKMGBRCKB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884592 | |
Record name | Octadecanoic acid, 12-hydroxy-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 12-hydroxyoctadecanoate | |
CAS RN |
13329-67-4 | |
Record name | Sodium hydroxystearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 12-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 12-hydroxy-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 12-hydroxyoctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM HYDROXYSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MQN4869V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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